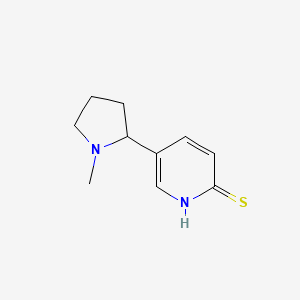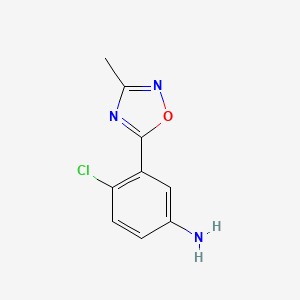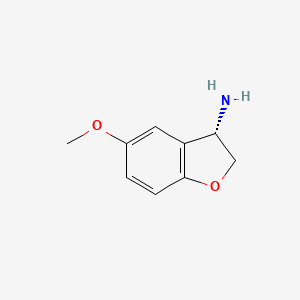![molecular formula C12H16N2O B11813911 N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection, deprotection, oxidation, and olefination . The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation, reducing agents like NaBH4 for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine include other isoxazole derivatives such as:
- N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine
- 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,6-dimethyl-N-propan-2-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H16N2O/c1-7(2)13-12-11-9(4)5-8(3)6-10(11)15-14-12/h5-7H,1-4H3,(H,13,14) |
InChI Key |
GGQXRHQXCIYAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)
